Adjudin

Catalog No.
S517282
CAS No.
252025-52-8
M.F
C15H12Cl2N4O
M. Wt
335.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adjudin

CAS Number

252025-52-8

Product Name

Adjudin

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]indazole-3-carbohydrazide

Molecular Formula

C15H12Cl2N4O

Molecular Weight

335.2 g/mol

InChI

InChI=1S/C15H12Cl2N4O/c16-10-6-5-9(12(17)7-10)8-21-13-4-2-1-3-11(13)14(20-21)15(22)19-18/h1-7H,8,18H2,(H,19,22)

InChI Key

VENCPJAAXKBIJD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NN

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2,4-dichlorobenzyl)indazole-3-carbohydrazide, adjudin, AF-2364, AF2364

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NN

Description

The exact mass of the compound Adjudin is 334.03882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diabetes Research

Specific Scientific Field: This application falls under the field of Endocrinology and Diabetology .

Summary of the Application: Adjudin has been found to improve beta cell maturation, hepatic glucose uptake, and glucose homeostasis . It’s being studied as a potential treatment for diabetes .

Methods of Application or Experimental Procedures: In the study, insulin expression was examined by bioluminescence and quantitative real-time PCR (qPCR), glucose levels were examined by direct measurements and distribution using a fluorescent glucose analogue, and calcium activity in beta cells was analysed by in vivo live imaging .

Results or Outcomes: Adjudin treatment increased insulin expression and calcium response to glucose in beta cells and decreased glucose levels after beta cell ablation in zebrafish . It led to improved beta cell function, decreased beta cell proliferation and glucose responsive insulin secretion by decreasing basal insulin secretion in in vitro cultured newborn mouse islets .

Male Contraception

Specific Scientific Field: This application falls under the field of Reproductive Endocrinology .

Summary of the Application: Adjudin is a non-hormonal male contraceptive that effectively induces reversible male infertility without perturbing the serum concentrations of follicle-stimulating hormone (FSH), testosterone, and inhibin B .

Results or Outcomes: Also, it had no effects on Sertoli cell–cell AJ called basal ectoplasmic specialization (basal ES), which, together with tight junction constitute the blood-testis barrier (BTB), unless an acute dose of adjudin was used .

Adjudin, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a synthetic compound that has garnered attention primarily for its potential as a male contraceptive. This compound is a derivative of 1H-indazole-3-carboxylic acid and is characterized by its ability to disrupt spermatogenesis by targeting the adhesion between germ cells and Sertoli cells in the seminiferous epithelium of the testes. The mechanism of action involves the inhibition of anchoring junctions, leading to the release of immature spermatids and subsequent infertility, which is reversible upon cessation of treatment .

Adjudin acts by disrupting sperm production in the testes without affecting testosterone levels []. It is believed to achieve this by targeting the adherens junctions between Sertoli cells and spermatids, leading to the detachment and premature elimination of developing sperm cells []. Additionally, adjudin may interfere with chloride channels and mitochondrial function within the testes [, ].

As adjudin is still under development, comprehensive safety data is not yet available. However, pre-clinical studies in animals have not shown significant side effects []. Further research is needed to determine its safety profile in humans.

Adjudin undergoes various chemical interactions that facilitate its biological effects. Upon administration, it primarily acts on the Sertoli-germ cell interface, disrupting the adhesion mechanisms that are crucial for sperm maturation. This disruption is achieved through alterations in actin dynamics and the expression of proteins involved in cell adhesion, such as integrins and cadherins . The compound's solubility profile indicates that it is sparingly soluble in aqueous buffers but can be effectively dissolved in dimethylformamide before dilution for experimental use .

Adjudin exhibits several notable biological activities beyond its contraceptive effects. Research has demonstrated its anti-cancer properties, particularly when used in conjunction with other chemotherapeutic agents like cisplatin, enhancing their cytotoxic effects on cancer cells . Additionally, adjudin has shown anti-inflammatory and neuroprotective activities in various studies, suggesting its potential utility in treating a range of conditions beyond male infertility .

The synthesis of adjudin involves multiple steps starting from 1H-indazole-3-carboxylic acid. The key steps typically include:

  • Formation of the indazole core: This involves cyclization reactions that establish the indazole structure.
  • Introduction of substituents: The addition of the 2,4-dichlorobenzyl group and the carbohydrazide moiety through nucleophilic substitution reactions.
  • Purification: The final product is purified using crystallization or chromatography techniques to obtain a high-purity compound suitable for biological testing.

Specific protocols may vary based on laboratory practices and desired yield .

  • Cancer therapy: As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.
  • Anti-inflammatory treatments: Leveraging its anti-inflammatory properties for conditions involving chronic inflammation.
  • Neurodegenerative diseases: Investigating its neuroprotective effects could open avenues for treating neurodegenerative disorders .

Studies investigating the interactions of adjudin have revealed that it affects various signaling pathways critical for cell adhesion and spermatogenesis. Specifically, adjudin alters the expression levels of proteins such as PAR6 and 14-3-3 at the apical ectoplasmic specialization (ES), which plays a significant role in maintaining cell junction integrity . These interactions underscore adjudin's multifaceted role in cellular dynamics within the testes.

Adjudin shares structural similarities with several other compounds known for their anti-spermatogenic properties. Here are some notable comparisons:

CompoundStructureMechanism of ActionReversibilityToxicity Profile
Adjudin1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazideDisrupts Sertoli-germ cell adhesionHighLow (no significant toxicity)
Lonidamine2-(4-chlorobenzyl)-1H-indazole-3-carboxylic acidInhibits energy metabolism in germ cellsModerateModerate (narrow therapeutic index)
GamendazoleN-(2-chlorobenzyl)-1H-indazole-3-carboxamideSimilar mechanism to adjudinHighLow (fewer side effects reported)
CDB-40221-(2-chloro-4-fluorobenzyl)-1H-indazole-3-carbohydrazideTargets similar pathways as adjudinVariableLow (promising safety profile)

Adjudin stands out due to its high reversibility post-treatment and lower toxicity profile compared to some similar compounds like lonidamine, which has a narrower therapeutic window .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

334.0388164 g/mol

Monoisotopic Mass

334.0388164 g/mol

Heavy Atom Count

22

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VZT8V72829

Wikipedia

Adjudin

Dates

Modify: 2023-08-15
1: Cheng YH, Xia W, Wong EW, Xie BQ, Shao J, Liu T, Quan Y, Zhang T, Yang X, Geng K, Silvestrini B, Cheng CY. Adjudin - a Male Contraceptive with Other Biological Activities. Recent Pat Endocr Metab Immune Drug Discov. 2015 Oct 29. [Epub ahead of print] PubMed PMID: 26510796.
2: Quan Y, Xia L, Shao J, Yin S, Cheng CY, Xia W, Gao WQ. Adjudin protects rodent cochlear hair cells against gentamicin ototoxicity via the SIRT3-ROS pathway. Sci Rep. 2015 Feb 2;5:8181. doi: 10.1038/srep08181. PubMed PMID: 25640330; PubMed Central PMCID: PMC4313083.
3: Cheng YH, Jenardhanan P, Mathur PP, Qian X, Xia W, Silvestrini B, Cheng CY. Interaction of oligomeric breast cancer resistant protein (BCRP) with adjudin: a male contraceptive with anti-cancer activity. Curr Mol Pharmacol. 2014;7(2):147-53. Review. PubMed PMID: 25620224.
4: Liu T, Zhang T, Yu H, Shen H, Xia W. Adjudin protects against cerebral ischemia reperfusion injury by inhibition of neuroinflammation and blood-brain barrier disruption. J Neuroinflammation. 2014 Jun 14;11:107. doi: 10.1186/1742-2094-11-107. PubMed PMID: 24927761; PubMed Central PMCID: PMC4132223.
5: Qian X, Cheng YH, Jenardhanan P, Mruk DD, Mathur PP, Xia W, Silvestrini B, Cheng CY. Adjudin disrupts spermatogenesis by targeting drug transporters: Lesson from the breast cancer resistance protein (BCRP). Spermatogenesis. 2013 Apr 1;3(2):e24993. PubMed PMID: 23885306; PubMed Central PMCID: PMC3710224.
6: Su L, Jenardhanan P, Mruk DD, Mathur PP, Cheng YH, Mok KW, Bonanomi M, Silvestrini B, Cheng CY. Role of P-glycoprotein at the blood-testis barrier on adjudin distribution in the testis: a revisit of recent data. Adv Exp Med Biol. 2012;763:318-33. PubMed PMID: 23397632; PubMed Central PMCID: PMC4114387.
7: Xie QR, Liu Y, Shao J, Yang J, Liu T, Zhang T, Wang B, Mruk DD, Silvestrini B, Cheng CY, Xia W. Male contraceptive Adjudin is a potential anti-cancer drug. Biochem Pharmacol. 2013 Feb 1;85(3):345-55. doi: 10.1016/j.bcp.2012.11.008. Epub 2012 Nov 23. PubMed PMID: 23178657; PubMed Central PMCID: PMC4108200.
8: Li K, Ni Y, He Y, Chen WY, Lu JX, Cheng CY, Ge RS, Shi QX. Inhibition of sperm capacitation and fertilizing capacity by adjudin is mediated by chloride and its channels in humans. Hum Reprod. 2013 Jan;28(1):47-59. doi: 10.1093/humrep/des384. Epub 2012 Oct 31. PubMed PMID: 23117128; PubMed Central PMCID: PMC3522416.
9: Shao J, Liu T, Xie QR, Zhang T, Yu H, Wang B, Ying W, Mruk DD, Silvestrini B, Cheng CY, Xia W. Adjudin attenuates lipopolysaccharide (LPS)- and ischemia-induced microglial activation. J Neuroimmunol. 2013 Jan 15;254(1-2):83-90. doi: 10.1016/j.jneuroim.2012.09.012. Epub 2012 Oct 17. PubMed PMID: 23084372; PubMed Central PMCID: PMC4108195.
10: Cheng CY, Lie PP, Wong EW, Mruk DD, Silvestrini B. Adjudin disrupts spermatogenesis via the action of some unlikely partners: Eps8, Arp2/3 complex, drebrin E, PAR6 and 14-3-3. Spermatogenesis. 2011 Oct;1(4):291-297. Epub 2011 Oct 1. PubMed PMID: 22332112; PubMed Central PMCID: PMC3271640.
11: Mruk DD, Cheng CY. Testin and actin are key molecular targets of adjudin, an anti-spermatogenic agent, in the testis. Spermatogenesis. 2011 Apr;1(2):137-146. PubMed PMID: 22319662; PubMed Central PMCID: PMC3271656.
12: Mok KW, Mruk DD, Lee WM, Cheng CY. Spermatogonial stem cells alone are not sufficient to re-initiate spermatogenesis in the rat testis following adjudin-induced infertility. Int J Androl. 2012 Feb;35(1):86-101. doi: 10.1111/j.1365-2605.2011.01183.x. Epub 2011 Jun 22. PubMed PMID: 21696392; PubMed Central PMCID: PMC3457811.
13: Mok KW, Mruk DD, Lie PP, Lui WY, Cheng CY. Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes. Reproduction. 2011 May;141(5):571-80. doi: 10.1530/REP-10-0464. Epub 2011 Feb 9. Review. PubMed PMID: 21307270; PubMed Central PMCID: PMC4381908.
14: Su L, Cheng CY, Mruk DD. Adjudin-mediated Sertoli-germ cell junction disassembly affects Sertoli cell barrier function in vitro and in vivo. Int J Biochem Cell Biol. 2010 Nov;42(11):1864-75. doi: 10.1016/j.biocel.2010.08.004. Epub 2010 Aug 14. PubMed PMID: 20713173; PubMed Central PMCID: PMC2950250.
15: Kopera IA, Su L, Bilinska B, Cheng CY, Mruk DD. An in vivo study on adjudin and blood-testis barrier dynamics. Endocrinology. 2009 Oct;150(10):4724-33. doi: 10.1210/en.2008-1779. Epub 2009 Jul 2. PubMed PMID: 19574397; PubMed Central PMCID: PMC2754679.
16: Hu GX, Hu LF, Yang DZ, Li JW, Chen GR, Chen BB, Mruk DD, Bonanomi M, Silvestrini B, Cheng CY, Ge RS. Adjudin targeting rabbit germ cell adhesion as a male contraceptive: a pharmacokinetics study. J Androl. 2009 Jan-Feb;30(1):87-93. doi: 10.2164/jandrol.108.004994. Epub 2008 Sep 18. PubMed PMID: 18802200; PubMed Central PMCID: PMC4381873.
17: Sarkar O, Mathur PP. Adjudin-mediated germ cell depletion alters the anti-oxidant status of adult rat testis. Mol Reprod Dev. 2009 Jan;76(1):31-7. doi: 10.1002/mrd.20928. PubMed PMID: 18449895.
18: Xia W, Mruk DD, Lee WM, Cheng CY. Unraveling the molecular targets pertinent to junction restructuring events during spermatogenesis using the Adjudin-induced germ cell depletion model. J Endocrinol. 2007 Mar;192(3):563-83. PubMed PMID: 17332525; PubMed Central PMCID: PMC2804028.
19: Wolski KM, Mruk DD, Cameron DF. The Sertoli-spermatid junctional complex adhesion strength is affected in vitro by adjudin. J Androl. 2006 Nov-Dec;27(6):790-4. Epub 2006 Jun 28. PubMed PMID: 16809272.
20: Sarkar O, Xia W, Mruk DD. Adjudin-mediated junction restructuring in the seminiferous epithelium leads to displacement of soluble guanylate cyclase from adherens junctions. J Cell Physiol. 2006 Jul;208(1):175-87. PubMed PMID: 16547975.

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